(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

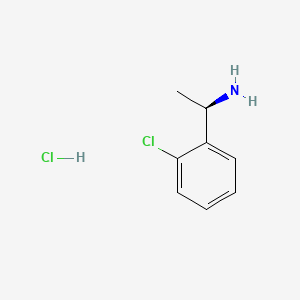

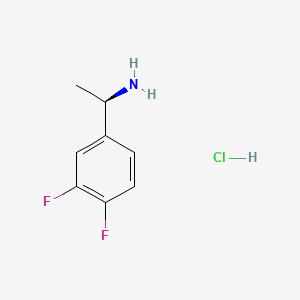

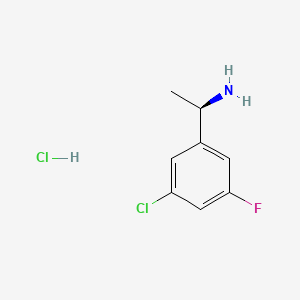

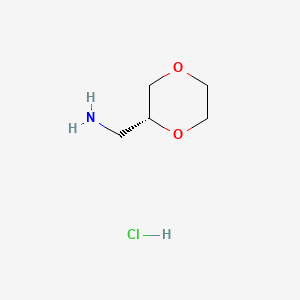

“®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride” is a chemical compound that contains a chiral center at the 2-position of the acetic acid moiety. The compound has a 3-chlorophenyl group and an amino group attached to the same carbon .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of the corresponding ketone or aldehyde with an appropriate amine. For instance, the reaction of 3-chlorophenylacetic acid with an appropriate amine could potentially yield this compound .Molecular Structure Analysis

The molecular structure of this compound would consist of a 3-chlorophenyl group and an amino group attached to the same carbon in the acetic acid moiety. The presence of the chiral center would result in two possible enantiomers, ® and (S), which could have different biological activities .Chemical Reactions Analysis

The compound, being an amino acid derivative, could potentially undergo various chemical reactions typical of amino acids, such as reactions involving the amino group or the carboxylic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility would be influenced by the polar amino and carboxylic acid groups, while its melting point would depend on the overall structure and stereochemistry .Applications De Recherche Scientifique

Organic Acids in Industrial Applications

Organic Acids for Stimulation Purposes

Organic acids, including formic, acetic, citric, and lactic acids, have been extensively reviewed for their applications in oil and gas operations, specifically for acidizing jobs. These acids present an alternative to hydrochloric acid, offering benefits such as reduced corrosion rates and enhanced penetration in high-temperature operations. The solubility challenges of reaction-product salts, particularly with citric acid in calcium-rich formations, have been addressed by mixing with gluconic acid to increase solubility through chelation (Alhamad et al., 2020).

Environmental and Analytical Chemistry

Analysis of Herbicide Toxicity

The toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (a compound with some structural similarities to the query compound) have been reviewed, highlighting the rapid advancements in research focused on its environmental impact and the need for future studies on its biodegradation and the effects of exposure (Zuanazzi et al., 2020).

Hydrophilic Interaction Chromatography

The use of hydrophilic interaction chromatography (HILIC) for the separation of polar, weakly acidic, or basic samples, including organic acids, has been reviewed. This technique is beneficial for analyzing compounds like amino acids, drugs, and metabolites, providing complementary selectivity to reversed-phase and other chromatographic methods (Jandera, 2011).

Biochemistry and Molecular Biology

Ninhydrin Reaction in Biochemical Analysis

The ninhydrin reaction, which is critical for the detection, isolation, and analysis of amino acids, peptides, and proteins across a broad spectrum of scientific disciplines, has been extensively reviewed. This reaction forms a distinctive purple dye with primary amino groups and has applications ranging from clinical diagnostics to environmental monitoring (Friedman, 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-amino-2-(3-chlorophenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIVOEYNISLYJX-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B591816.png)